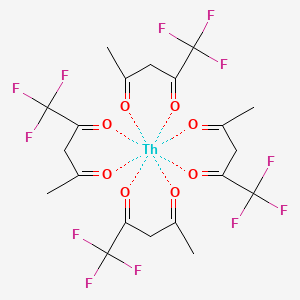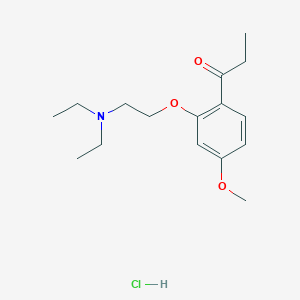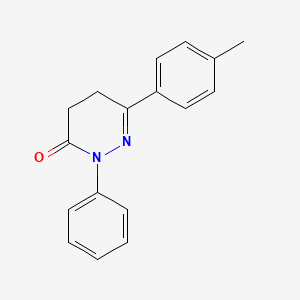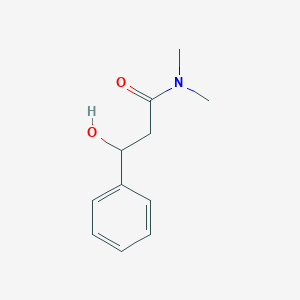
3-hydroxy-N,N-dimethyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N,N-dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . It is typically found as a white crystalline solid and is soluble in various organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide generally involves multiple steps. One common method includes the reaction of benzylamine with formaldehyde and formic acid, followed by a reduction step . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-N,N-dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with various enzymes and receptors. These interactions can influence biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-3-phenylpropanamide: This compound has a similar structure but lacks the dimethyl groups on the nitrogen atom.
3-hydroxy-N-methyl-3-phenylpropanamide: This compound has only one methyl group on the nitrogen atom.
Uniqueness
3-hydroxy-N,N-dimethyl-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two methyl groups on the nitrogen atom can affect its steric and electronic properties, making it distinct from similar compounds .
Propriétés
Numéro CAS |
20428-66-4 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyl-3-phenylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3 |
Clé InChI |
CQWVIYNXERABOO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


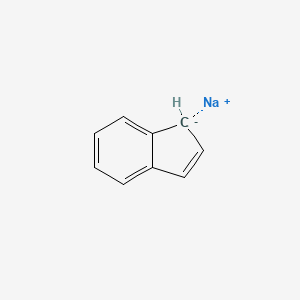
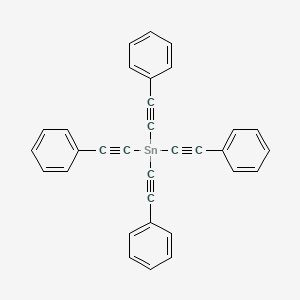

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
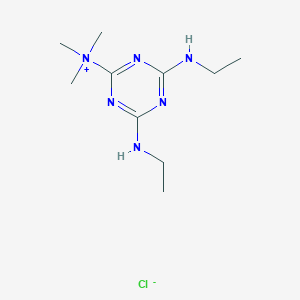
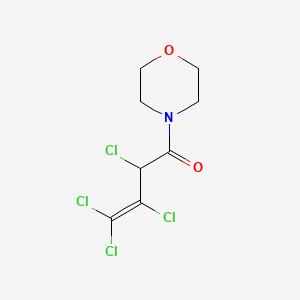
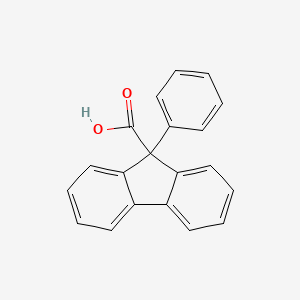
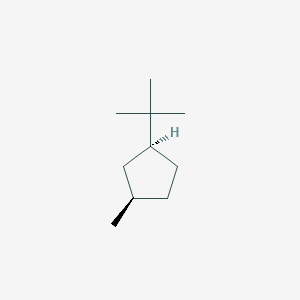

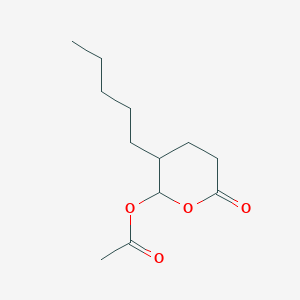
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
